molecular formula C21H18ClN3O3 B6547242 1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946361-55-3

1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B6547242
CAS RN: 946361-55-3
M. Wt: 395.8 g/mol
InChI Key: OWFDXVUDKDYOTM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It includes a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and an amide group, which is a common functional group in biochemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data, it’s difficult to provide an accurate analysis of this compound’s structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the amide group in this compound could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide an accurate assessment .

Future Directions

Future research could focus on fully characterizing this compound and determining its potential applications. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(4-acetamidophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-14(26)23-18-7-9-19(10-8-18)24-21(28)16-4-11-20(27)25(13-16)12-15-2-5-17(22)6-3-15/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFDXVUDKDYOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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